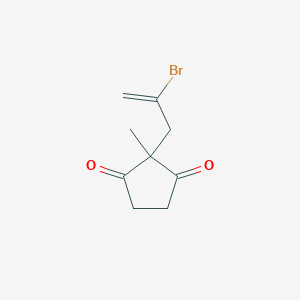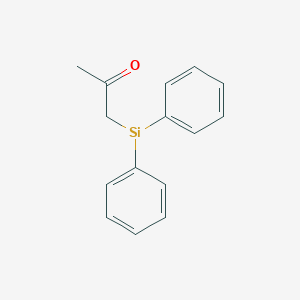
4-Methyl-5-pentyl-1,2,3-selenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-pentyl-1,2,3-selenadiazole is an organoselenium compound belonging to the selenadiazole family. These compounds are characterized by a five-membered ring containing selenium and nitrogen atoms. The unique properties of selenadiazoles make them of significant interest in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-5-pentyl-1,2,3-selenadiazole can be synthesized through a solventless method from the corresponding semicarbazones . This one-step reaction is performed at room temperature and is environmentally friendly. The reaction involves the cyclization of semicarbazones in the presence of selenium dioxide, leading to the formation of the selenadiazole ring.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-5-pentyl-1,2,3-selenadiazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenadiazole ring can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the selenium atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Substituted selenadiazoles with various functional groups.
Applications De Recherche Scientifique
4-Methyl-5-pentyl-1,2,3-selenadiazole has been studied for its antimicrobial properties . It has shown activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. Additionally, selenadiazoles are being explored for their potential use in cancer therapy due to their ability to induce apoptosis in cancer cells .
Mécanisme D'action
The mechanism of action of 4-Methyl-5-pentyl-1,2,3-selenadiazole involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions within cells. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
Comparison: 4-Methyl-5-pentyl-1,2,3-selenadiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other selenadiazoles, it may exhibit different antimicrobial and anticancer properties, making it a valuable compound for further research .
Propriétés
Numéro CAS |
140909-00-8 |
|---|---|
Formule moléculaire |
C8H14N2Se |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
4-methyl-5-pentylselenadiazole |
InChI |
InChI=1S/C8H14N2Se/c1-3-4-5-6-8-7(2)9-10-11-8/h3-6H2,1-2H3 |
Clé InChI |
BFENRRSMJKEFLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(N=N[Se]1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


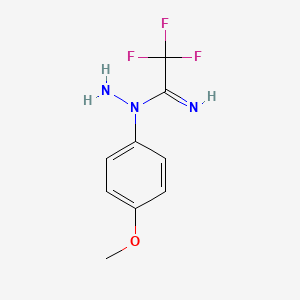

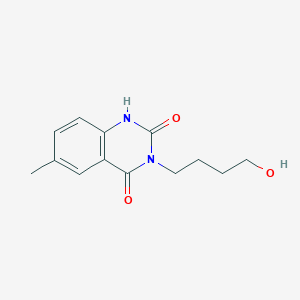
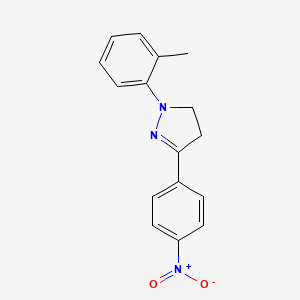
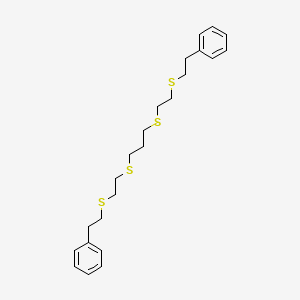
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
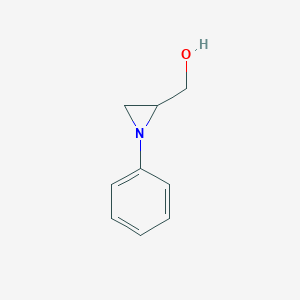
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
